BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: ODM-203
Treatment in SNU16 Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OdMm1

Cat. No.: B1578477

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for studying
the effects of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR)
and Vascular Endothelial Growth Factor Receptors (VEGFR), on the SNU16 human gastric
carcinoma cell line. The SNU16 cell line is characterized by an amplification of the FGFR2
gene, making it a relevant model for investigating FGFR2-targeted therapies.[1] ODM-203 has
demonstrated significant anti-tumor activity in preclinical models, including those involving
SNU16 cells.[2][3]

This document outlines the molecular rationale for using ODM-203 in FGFR2-amplified gastric
cancer, presents key quantitative data from preclinical studies, and provides detailed protocols
for essential in vitro and in vivo experiments.

Molecular Rationale

The SNU16 gastric cancer cell line harbors an amplification of the FGFR2 gene, which leads to
the overexpression and constitutive activation of the FGFR2 protein.[1] This aberrant signaling
drives tumor cell proliferation and survival, making FGFR2 a critical therapeutic target in this
context. ODM-203 is a small molecule inhibitor that selectively targets FGFR and VEGFR
families with equal potency in the low nanomolar range.[1][4] By inhibiting the kinase activity of
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FGFR2, ODM-203 blocks downstream signaling pathways, thereby impeding cancer cell
growth.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data of ODM-203 in the
context of SNU16 gastric cancer cells.

Table 1: In Vitro Activity of ODM-203 in FGFR-Dependent Cell Lines

) ODM-203 IC50
Cell Line Cancer Type Target Receptor
(nmoliL)
H1581 Lung Cancer FGFR1 104
SNU16 Gastric Cancer FGFR2 50-150
RT4 Bladder Cancer FGFR3 192

Data sourced from multiple studies indicating the potent anti-proliferative effect of ODM-203 on
FGFR-dependent cancer cell lines.[1][4]

Table 2: In Vivo Efficacy of ODM-203 in SNU16 Xenograft Model

Tumor
Treatment 5 Dosing Growth pFGFR pPFRS2
ose
Group Schedule Inhibition Inhibition Inhibition
(%)
Vehicle - Daily 0
Daily for 12
ODM-203 30 mg/kg 73 Yes Yes
days

Results from a subcutaneous SNU16 xenograft study demonstrating significant tumor growth
inhibition and target engagement upon oral administration of ODM-203.[2][3]

Signaling Pathway

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://www.researchgate.net/publication/328183875_ODM-203_a_Selective_Inhibitor_of_FGFR_and_VEGFR_Shows_Strong_Antitumor_Activity_and_Induces_Antitumor_Immunity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor
dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.
This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-
AKT pathways, which promote cell proliferation, survival, and differentiation. In SNU16 cells,
FGFR2 amplification leads to ligand-independent, constitutive activation of these pathways.
ODM-203 inhibits the initial autophosphorylation of FGFR2, thereby blocking the entire
downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity,
and Induces Antitumor Immunity [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]
e 4. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [Application Notes and Protocols: ODM-203 Treatment
in SNU16 Gastric Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1578477#0dm-203-treatment-in-snul6-gastric-
cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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